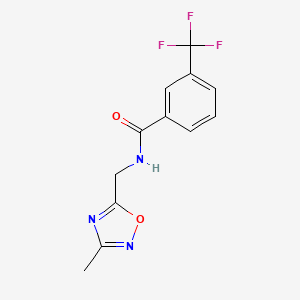

N-((3-甲基-1,2,4-恶二唑-5-基)甲基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

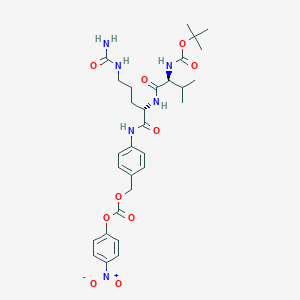

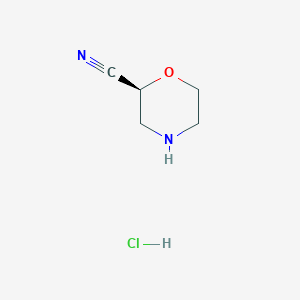

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide, also known as TFB-TMX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

Anti-Infective Agents

1,2,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents. They exhibit a broad spectrum of activities against bacterial, viral, and leishmanial infections. The trifluoromethyl group in the benzamide moiety could enhance the compound’s ability to interact with biological targets, potentially leading to new anti-infective therapies .

Agricultural Biological Activities

Compounds with the 1,2,4-oxadiazole core have shown promise in agriculture as potential pesticides. They have demonstrated moderate nematocidal activity and anti-fungal effects, particularly against pathogens affecting rice crops. The presence of the trifluoromethyl group could influence the compound’s efficacy in controlling plant diseases .

Anticancer Agents

The structural motif of 1,2,4-oxadiazole is also explored for its anticancer properties. Derivatives have been synthesized and evaluated against various human cancer cell lines, showing promising results. The trifluoromethyl benzamide derivative could serve as a lead compound for developing novel anticancer drugs .

Antimicrobial Properties

The antimicrobial properties of 1,2,4-oxadiazole derivatives are well-documented. They have been effective against a range of microbial strains, suggesting that the compound could be a valuable addition to the arsenal of antimicrobial agents .

Enzyme Inhibition

1,2,4-Oxadiazoles can act as enzyme inhibitors, disrupting essential biological pathways in pathogens. This action makes them suitable candidates for drug development, particularly in targeting resistant strains of bacteria and other microorganisms .

Material Chemistry Applications

Beyond biomedical applications, 1,2,4-oxadiazole derivatives have been utilized in material chemistry. Their unique structural properties can be leveraged in the design of new materials with specific electronic or mechanical properties .

Drug Design and Molecular Docking

The compound’s scaffold is useful in drug design, especially when combined with computational techniques like molecular docking. This approach helps in identifying targets and designing drugs with high bioavailability and minimal toxicity .

Synthesis of Novel Organic Compounds

Finally, the reactivity of 1,2,4-oxadiazole derivatives, including the trifluoromethyl benzamide compound, allows for the synthesis of a variety of novel organic compounds. These can have diverse applications ranging from medicinal chemistry to advanced material sciences .

属性

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDNADXXDAGESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2890991.png)

![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)